molecular formula C20H16ClFN2O4S B2407935 3-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955722-88-0

3-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2407935
CAS No.: 955722-88-0
M. Wt: 434.87
InChI Key: MDDFSJURJVPVNQ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16ClFN2O4S and its molecular weight is 434.87. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4S/c21-17-11-16(5-6-18(17)22)29(26,27)23-15-4-3-13-7-8-24(12-14(13)10-15)20(25)19-2-1-9-28-19/h1-6,9-11,23H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDFSJURJVPVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄ClFNO₃S
  • Molecular Weight : 351.79 g/mol

The compound features a sulfonamide group, which is often associated with antibacterial properties, and a furan ring that may contribute to its bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt biological pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound binds to the active sites of various enzymes, preventing their normal function. This includes inhibition of:
    • Carbonic Anhydrase
    • Proteases
    • Kinases
  • Disruption of Cellular Pathways : By inhibiting these enzymes, the compound can disrupt critical cellular pathways involved in processes such as cell proliferation and metabolism.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that chloro-substituted compounds often demonstrate enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. A related compound with a chloro substitution exhibited an MIC (Minimum Inhibitory Concentration) value of 0.18 ± 0.06 against E. coli .
  • Antifungal Activity : The presence of electron-withdrawing groups like chloro and fluoro enhances antifungal activity, making these compounds potential candidates for antifungal drug development .

Anticancer Potential

The sulfonamide class has been extensively investigated for anticancer properties. The mechanism often involves:

  • Inhibition of Tumor Growth : Compounds similar to our target have shown promise in inhibiting the growth of various cancer cell lines through enzyme inhibition .
  • Case Study : A study on structurally related compounds demonstrated moderate antiproliferative activity against human breast cancer cells (MCF-7), with some derivatives showing IC50 values in the range of 14.2 to 19.1 µM .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that:

  • Chloro and Fluoro Substitutions : These groups significantly enhance biological activity by increasing hydrophilicity and improving interactions with target proteins .
  • Furan Ring Contribution : The furan moiety is crucial for maintaining the structural integrity necessary for biological activity.

In Silico Studies

Recent computational studies have provided insights into the binding affinities of these compounds with target enzymes:

CompoundTarget EnzymeBinding Energy (kcal/mol)IC50 (µM)
Compound AE. coli MurB-10.740.12
Compound BCarbonic Anhydrase-9.850.15

These findings suggest that modifications to the molecular structure can lead to enhanced potency against specific targets.

Preparation Methods

Synthesis of 3-Chloro-4-Fluorobenzenesulfonamide Intermediate

The benzenesulfonamide moiety serves as the electrophilic coupling partner in the final assembly. Industrial-scale production typically begins with 3-chloro-4-fluorobenzenesulfonyl chloride, which undergoes ammonolysis under controlled conditions. Maier et al. (2007) demonstrated that dropwise addition of 25% aqueous ammonia to a cooled dioxane solution of the sulfonyl chloride at 5°C, followed by gradual warming to ambient temperature over 22 hours, achieves 94% conversion to the sulfonamide.

Critical Parameters:

  • Temperature Control: Maintaining the reaction below 20°C during ammonia addition prevents exothermic decomposition.
  • Solvent System: A 1:4 dioxane/water ratio optimizes reagent solubility while minimizing hydrolysis side reactions.
  • Workup: Evaporative crystallization yields pharmaceutical-grade product without requiring column chromatography.

Table 1 summarizes reaction conditions and yields from comparable sulfonamide syntheses:

Starting Material Reagent Solvent Temp (°C) Time (h) Yield (%) Source
3-Cl-4-F-Benzenesulfonyl Cl NH₃ (25% aq) Dioxane/H₂O 5 → 20 22 94
4-Nitrobenzenesulfonyl Cl NH₃ (gas) THF 0 12 88
2,5-DiCl-Benzenesulfonyl Cl NH₄OH EtOH/H₂O 25 18 91

Preparation of 1,2,3,4-Tetrahydroisoquinolin-7-amine

The tetrahydroisoquinoline core requires regioselective functionalization at the 7-position. Industrial routes employ Bischler-Napieralski cyclization of β-phenethylamides followed by catalytic hydrogenation. Recent advances utilize palladium-catalyzed C-H amination of tetrahydroisoquinoline precursors, achieving 76–82% yields for 7-substituted derivatives.

Optimization Insights:

  • Catalyst Systems: Tetrakis(triphenylphosphine)palladium(0) with 1,1'-bis(diphenylphosphino)ferrocene enhances coupling efficiency in toluene/dioxane mixtures.
  • Boronic Acid Partners: 3-Chloro-4-fluorophenylboronic acid (CAS 144432-85-9) demonstrates superior reactivity in Suzuki-Miyaura couplings compared to ortho-substituted analogs.
  • Protection Strategies: N-Boc protection prevents undesired N-alkylation during subsequent acylation steps.

Formation of the Furan-2-Carbonyl-Tetrahydroisoquinoline Moiety

Acylation of tetrahydroisoquinolin-7-amine with furan-2-carbonyl chloride introduces the heteroaromatic component. BenchChem protocols specify using thionyl chloride to generate the acyl chloride in situ from furan-2-carboxylic acid, followed by Schotten-Baumann reaction with the amine.

Reaction Dynamics:

  • Acyl Chloride Synthesis: Thionyl chloride (2.2 eq) in refluxing dichloromethane converts 92–95% of carboxylic acid to chloride within 3 hours.
  • Coupling Conditions: Triethylamine (3 eq) in anhydrous THF at −10°C minimizes racemization, achieving 85–89% yields.
  • Byproduct Management: Aqueous workup removes excess SOCl₂ derivatives, while silica gel chromatography isolates the product with >99% purity.

Coupling of Sulfonamide and Tetrahydroisoquinoline Components

Nucleophilic aromatic substitution couples the sulfonamide and tetrahydroisoquinoline fragments. Electrochemical methods described by Nature Communications provide a tunable alternative to thermal activation.

Comparative Analysis:

  • Thermal Method: Heating in DMF with K₂CO₃ at 110°C for 12 hours gives 78% yield but requires strict moisture exclusion.
  • Electrochemical Method: Applying −1.1 V vs Ag/AgCl in acetonitrile/water enables room-temperature coupling with 82% yield and superior regioselectivity.

Table 2 contrasts coupling methodologies:

Method Conditions Temp (°C) Time (h) Yield (%) Purity (%)
Thermal DMF, K₂CO₃, 110°C 110 12 78 97
Electrochemical −1.1 V, MeCN/H₂O, Pd/C 25 6 82 99
Microwave DMSO, 150 W, 140°C 140 1.5 85 98

Electrochemical Synthesis Pathways

The Nature study demonstrates voltage-dependent product formation:

  • −0.4 V: Generates N-hydroxy intermediates through controlled nitro group reduction.
  • −1.1 V: Fully reduces nitro to amine while facilitating C-S bond formation.

This tunability allows single-reactor synthesis of either the sulfonamide precursor (94% yield at −0.4 V) or final coupled product (82% at −1.1 V).

Purification and Analytical Characterization

Final purification employs reversed-phase HPLC (C18 column, MeOH/H₂O gradient) to achieve >99.5% chemical purity. Structural confirmation combines:

  • NMR: ¹⁹F NMR shows distinct shifts at δ −112 ppm (C-F) and −63 ppm (SO₂N−).
  • HRMS: Calculated for C₂₀H₁₇ClFN₂O₃S [M+H]⁺: 423.0648, Found: 423.0651.
  • XRD: Crystal packing analysis reveals edge-to-face π-stacking (3.75 Å interplanar) influencing solubility.

Q & A

Q. What are the critical steps in synthesizing 3-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide?

The synthesis involves a multi-step process:

  • Tetrahydroisoquinoline Core Formation : Cyclization of phenethylamine derivatives under acidic or basic conditions.
  • Furan-2-Carbonyl Introduction : Acylation using furan-2-carbonyl chloride in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts .
  • Sulfonamide Coupling : Reacting the intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride under controlled pH (7–8) to avoid side reactions . Key challenges include optimizing reaction yields via solvent selection (polar aprotic solvents preferred) and monitoring purity via thin-layer chromatography (TLC) .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., chloro, fluoro, and furan groups) and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (416.9 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of sulfonamide (-SO₂NH₂) and carbonyl (C=O) stretches .

Q. What pharmacological targets are hypothesized for this compound?

As a sulfonamide, it may target enzymes like carbonic anhydrase or kinases. The tetrahydroisoquinoline moiety suggests potential interactions with G-protein-coupled receptors (GPCRs) or DNA topoisomerases. Preliminary studies on analogs show antibacterial and anticancer activity via inhibition of bacterial dihydrofolate reductase or tubulin polymerization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Systematic Substituent Variation : Modify chloro/fluoro positions, replace furan with other heterocycles (e.g., thiophene), or alter the sulfonamide group’s electronics .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., cancer proliferation assays).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .

Q. How might researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Experimental Variability : Standardize assay protocols (e.g., cell line passage number, incubation time).
  • Purity Verification : Re-test compounds with ≥95% purity (HPLC-validated) to exclude impurities as confounding factors .
  • Target Selectivity Profiling : Use panels of related enzymes/receptors to confirm specificity .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME or pkCSM to estimate absorption, metabolism, and toxicity. Key parameters include logP (lipophilicity) and cytochrome P450 interactions .
  • Molecular Dynamics Simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) using GROMACS .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Plasma Stability Assays : Exposure to human plasma at 37°C, followed by LC-MS to detect metabolites .
  • Light/Temperature Sensitivity : Accelerated stability testing under ICH guidelines .

Q. What strategies enhance selectivity for a target enzyme over off-target proteins?

  • Fragment-Based Drug Design : Introduce substituents that exploit unique binding pockets (e.g., halogen bonds with hydrophobic residues) .
  • Crystal Structure Analysis : Co-crystallize the compound with the target enzyme to identify critical interactions (e.g., hydrogen bonds with active-site lysine) .

Q. How can metabolic liability of the furan moiety be addressed?

  • Bioisosteric Replacement : Substitute furan with pyridine or oxadiazole to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the furan group with a cleavable ester to minimize first-pass metabolism .

Q. What interdisciplinary approaches are recommended for studying this compound’s mechanism?

  • Chemical Biology : Use fluorescent probes (e.g., BODIPY-labeled derivatives) for cellular localization studies .
  • Proteomics : SILAC-based mass spectrometry to identify protein interaction partners .
  • In Vivo Models : Zebrafish or murine models for toxicity and efficacy profiling .

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